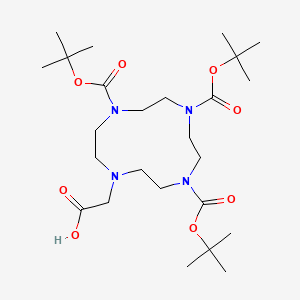![molecular formula C15H13ClO2 B1452026 Chlorure de 3-[(2-méthylbenzyl)oxy]benzoyle CAS No. 1160259-95-9](/img/structure/B1452026.png)
Chlorure de 3-[(2-méthylbenzyl)oxy]benzoyle
Vue d'ensemble
Description
“3-[(2-Methylbenzyl)oxy]benzoyl chloride” is a specialty product used in proteomics research . It has a molecular formula of C15H13ClO2 and a molecular weight of 260.72 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(2-Methylbenzyl)oxy]benzoyl chloride” are not fully detailed in the search results. It is known that it has a molecular weight of 260.72 .Applications De Recherche Scientifique
Recherche en protéomique
Chlorure de 3-[(2-méthylbenzyl)oxy]benzoyle: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé est utilisé comme réactif spécialisé dans l'identification et la quantification des protéines et de leurs modifications, jouant un rôle crucial dans la compréhension des processus cellulaires .
Synthèse organique
En tant qu'intermédiaire en synthèse organique, ce produit chimique sert de bloc de construction pour des molécules plus complexes. Il est particulièrement précieux dans la synthèse de divers composés aromatiques, qui sont essentiels au développement de produits pharmaceutiques et d'agrochimiques .
Développement de matériaux OLED
Dans le domaine de l'électronique, le This compound est utilisé dans le développement de matériaux organiques à émission de lumière (OLED). Les OLED sont utilisées dans les écrans des smartphones, des téléviseurs et des moniteurs en raison de leur qualité de couleur et de leur flexibilité supérieures .
Recherche analgésique et anti-inflammatoire
Ce composé a été étudié comme alternative potentielle aux médicaments de type aspirine. Il est évalué pour sa spécificité COX-2, son profil de toxicité et ses propriétés analgésiques et anti-inflammatoires, ce qui pourrait conduire à de nouveaux traitements de la douleur et de l'inflammation .
Synthèse chimique de dérivés de l'acide benzoïque
This compound: est essentiel pour synthétiser des dérivés de l'acide benzoïque. Ces dérivés ont un large éventail d'applications, notamment en tant que conservateurs dans l'industrie alimentaire et comme intermédiaires dans la production de colorants, de plastiques et de fibres .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé est utilisé pour créer de nouvelles molécules médicamenteuses. Son rôle dans la synthèse d'agents thérapeutiques potentiels est essentiel, en particulier dans la découverte de nouveaux traitements pour diverses maladies .
Science des matériaux
L'application du composé s'étend à la science des matériaux, où il est utilisé dans la création de nouveaux matériaux aux propriétés spécifiques. Ces matériaux peuvent être utilisés dans une variété d'industries, de l'automobile à l'aérospatiale, pour leurs caractéristiques uniques .
Développement d'agrochimiques
Enfin, le This compound est utilisé dans le développement d'agrochimiques. Il contribue à créer des composés qui protègent les cultures contre les ravageurs et les maladies, contribuant à accroître la productivité agricole et la sécurité alimentaire .
Mécanisme D'action
The environment in which these reactions take place can greatly influence their rate and outcome. Factors such as temperature, solvent, and the presence of other substances can all affect the reaction. For example, the density of “2-Methylbenzyl chloride”, a similar compound, is 1.063 g/mL at 25 °C .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-[(2-Methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile, reacting with nucleophiles such as amines and alcohols . This interaction is crucial in the synthesis of various biochemical compounds and intermediates.
Cellular Effects
The effects of 3-[(2-Methylbenzyl)oxy]benzoyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-[(2-Methylbenzyl)oxy]benzoyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues in the enzyme’s active site . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Methylbenzyl)oxy]benzoyl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-[(2-Methylbenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
3-[(2-Methylbenzyl)oxy]benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3-[(2-Methylbenzyl)oxy]benzoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity and therapeutic potential.
Subcellular Localization
3-[(2-Methylbenzyl)oxy]benzoyl chloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJSQCTJKIFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263795 | |
| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160259-95-9 | |
| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)

![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)

![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1451960.png)
![3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451963.png)

